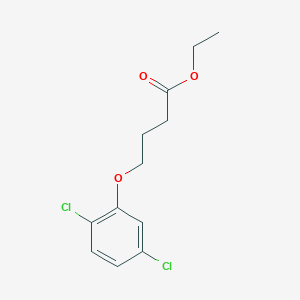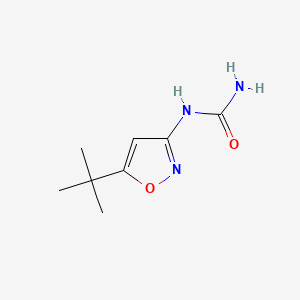
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- is a chemical compound with the molecular formula C8H14N2O2 It is a derivative of urea, where one of the nitrogen atoms is substituted with a 5-(1,1-dimethylethyl)-3-isoxazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- typically involves the reaction of isocyanates with amines. One common method is the reaction of 5-(1,1-dimethylethyl)-3-isoxazolyl isocyanate with urea under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- can be achieved through continuous flow processes. These processes involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the isoxazolyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines, alcohols, and other reduced products.
Substitution: Formation of substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- involves its interaction with specific molecular targets. The isoxazolyl group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-: Unique due to the presence of the isoxazolyl group, which imparts specific chemical and biological properties.
N-tert-Butylurea: Similar structure but lacks the isoxazolyl group, resulting in different reactivity and applications.
Dimethylurea: Another urea derivative with different substituents, leading to distinct chemical behavior and uses.
Uniqueness
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- is unique due to its combination of the urea backbone with the isoxazolyl group. This structural feature provides a balance of stability and reactivity, making it suitable for various applications in research and industry. The presence of the isoxazolyl group also enhances its potential biological activities, distinguishing it from other urea derivatives.
Propiedades
Número CAS |
55808-27-0 |
|---|---|
Fórmula molecular |
C8H13N3O2 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
(5-tert-butyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)5-4-6(11-13-5)10-7(9)12/h4H,1-3H3,(H3,9,10,11,12) |
Clave InChI |
PMXLTKAKSSLLDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NO1)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


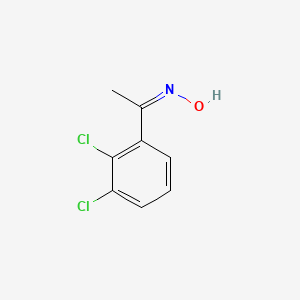
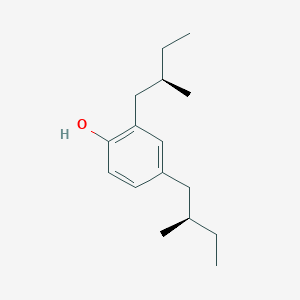

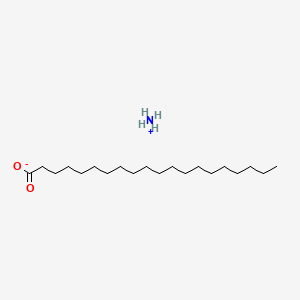
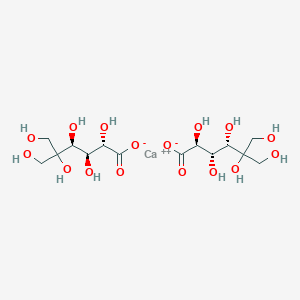
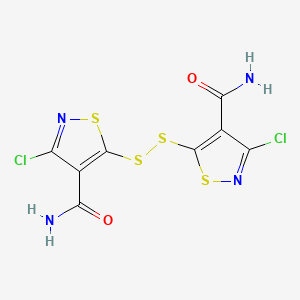

![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)
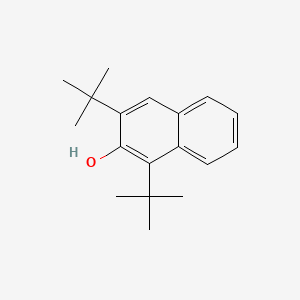


![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)

